4-tert-butyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
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Overview
Description
4-tert-butyl-N-[(4-{3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]benzamide is a complex organic compound that belongs to the class of triazolothiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazolo[3,4-b][1,3,4]thiadiazole moiety imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(4-{3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-tert-butylbenzyl chloride with 3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[(4-{3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or triazolothiadiazole derivatives.
Scientific Research Applications
4-tert-butyl-N-[(4-{3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[(4-{3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]benzamide involves interaction with specific molecular targets and pathways. The triazolothiadiazole moiety is known to interact with enzymes and receptors, leading to inhibition or activation of biological processes. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: Similar structure but different biological activities.
1,3,4-thiadiazole derivatives: Share the thiadiazole moiety but differ in the triazole ring.
Triazolothiadiazole derivatives: Various substitutions on the triazole and thiadiazole rings.
Uniqueness
4-tert-butyl-N-[(4-{3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]benzamide is unique due to the specific substitution pattern on the triazolothiadiazole ring, which imparts distinct chemical and biological properties. Its combination of the tert-butyl group and the triazolothiadiazole moiety makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H23N5OS |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C22H23N5OS/c1-14-24-25-21-27(14)26-20(29-21)17-7-5-15(6-8-17)13-23-19(28)16-9-11-18(12-10-16)22(2,3)4/h5-12H,13H2,1-4H3,(H,23,28) |
InChI Key |
FPOFGJLNJIQUEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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